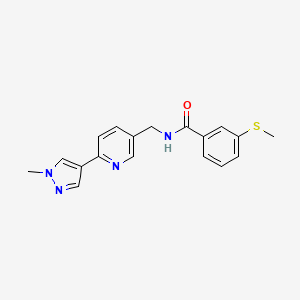

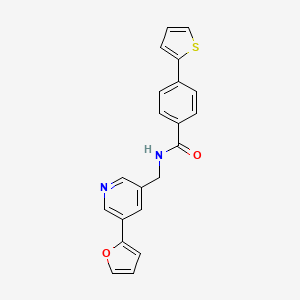

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or a related group .

Synthesis Analysis

Amides can be synthesized using a variety of methods. One such method involves the use of 4-acetamidophenyl triflimide (AITF), a crystalline stable reagent, for the activation of carboxylic acids. This reagent has been used in the synthesis of peptides, amides, and esters under mild conditions .Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also participate in condensation reactions .Physical And Chemical Properties Analysis

Again, while specific information for your compound was not available, a related compound, 4-Acetamidophenyl acetate, has a boiling point of 449.1±28.0 °C at 760 mmHg and a flash point of 225.4±24.0 °C .Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Materials

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide: has been investigated for its nonlinear optical (NLO) properties. Quantum chemical calculations using density functional theory (DFT) reveal its hyperpolarizability, making it a promising candidate for NLO applications .

Antimicrobial Activity

The compound has been evaluated for its in-vitro antimicrobial activity. Studies indicate a good correlation, suggesting its potential as an antimicrobial agent .

Drug Design and Medicinal Chemistry

Pyrrolidine derivatives, like this compound, are valuable in drug design due to their diverse biological activities. Researchers explore its pharmacological potential, aiming to develop novel drugs .

Peptide and Amide Synthesis

Considering its structure, (Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide could serve as a coupling agent in peptide and amide synthesis. Stable reagents like 4-acetamidophenyl triflimide (AITF) have been employed for activating carboxylic acids in these reactions .

Spectroscopic Investigations

Spectroscopic techniques (UV, FT-IR, NMR) have been used to characterize this compound. These investigations provide insights into its electronic transitions, vibrational modes, and structural features .

Computational Chemistry

The compound’s electronic properties, such as HOMO-LUMO energies, have been studied using computational methods. These insights aid in understanding its reactivity and stability .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(4-acetamidophenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13-12-25-19(21-18(24)15-6-4-3-5-7-15)22(13)17-10-8-16(9-11-17)20-14(2)23/h3-12H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFJWSREFVUCCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(4-acetamidophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2662999.png)

![2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2663000.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2663001.png)

![methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2663003.png)

![Benzenesulfonamide, N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2663008.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663009.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2663013.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2663017.png)

![1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole](/img/structure/B2663018.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2663019.png)